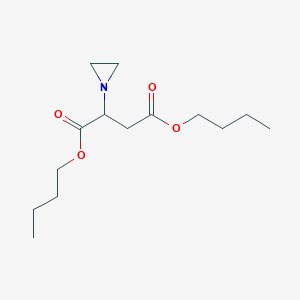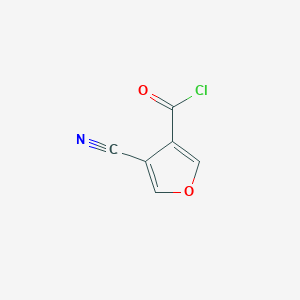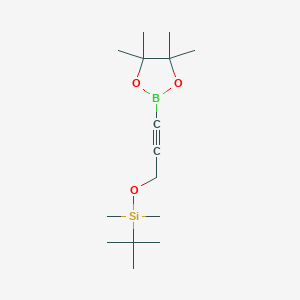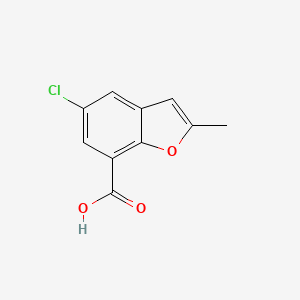
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F3O4S It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with formyl and dimethyl groups
Preparation Methods
The synthesis of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-formyl-3,5-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Chemical Reactions Analysis
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The formyl group can participate in various redox reactions, altering the electronic properties of the molecule and enabling its use in different chemical transformations .
Comparison with Similar Compounds
Similar compounds to 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate include:
Phenyl trifluoromethanesulfonate: Lacks the formyl and dimethyl substitutions, making it less reactive in certain transformations.
4-Formylphenyl trifluoromethanesulfonate: Similar but without the dimethyl groups, affecting its steric and electronic properties.
3,5-Dimethylphenyl trifluoromethanesulfonate: Lacks the formyl group, limiting its use in redox reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Properties
CAS No. |
1021166-08-4 |
|---|---|
Molecular Formula |
C10H9F3O4S |
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
JDOFFCNLLQMRML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)

![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)


![6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)





![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
